Pyr-41

UBA1 NAE E1 enzyme selectivity

Researchers studying sepsis or atherosclerosis often need a UBA1 inhibitor with validated in vivo efficacy and a clean selectivity profile. Pyr-41 (CAS 418805-02-4) is the only E1 inhibitor proven to raise 10-day survival from 42% to 83% in the CLP sepsis model (5 mg/kg IV). ● Inhibits UBA1 (IC50<10 µM) without affecting E2/E3 up to 50 µM; uniquely increases SUMOylation while blocking ubiquitination. ● Suppresses atherosclerosis in Apoe⁻/⁻ mice, reducing plaque necrosis and vascular inflammation. ● Available in ≥98% purity with ambient or blue-ice shipping; bulk quantities supplied on demand.

Molecular Formula C17H13N3O7
Molecular Weight 371.3 g/mol
CAS No. 418805-02-4
Cat. No. B1684435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-41
CAS418805-02-4
Synonyms4(4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl)-benzoic acid ethyl ester
4-(4-(5-nitrofuran-2-ylmethylene)-3, 5-dioxopyrazolidin-1-yl)benzoic acid ethyl ester
PYR-41
PYR41 compound
Molecular FormulaC17H13N3O7
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
InChIInChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
InChIKeyARGIPZKQJGFSGQ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyr-41 (CAS 418805-02-4): First-in-Class, Cell-Permeable UBA1 Inhibitor for Ubiquitin-Proteasome Research


Pyr-41 is an ethyl ester derivative of a pyrazolidine-furan scaffold that functions as a selective, cell-permeable inhibitor of the ubiquitin-activating enzyme UBA1 (E1) [1]. It is formally described as 4-[4-[(5-nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, with a molecular weight of 371.3 g/mol [2]. As the first reported small-molecule inhibitor capable of targeting the initiating step of the ubiquitination cascade, Pyr-41 provides a foundational chemical tool for interrogating the ubiquitin-proteasome system (UPS) .

Selective UBA1 E1 enzyme inhibitor for the ubiquitin conjugation initiating step

Cell-permeable ethyl ester scaffold enabling intracellular ubiquitination studies

Foundational probe for dissecting ubiquitin-proteasome system (UPS) pathway

Why Pyr-41 Cannot Be Substituted with MLN4924, TAK-243, or Other Ubiquitin Pathway Modulators


The ubiquitin-proteasome system comprises multiple E1 activating enzymes with distinct substrate specificities. Pyr-41 targets UBA1 (ubiquitin-activating enzyme), the predominant E1 responsible for initiating the majority of cellular ubiquitination reactions [1]. Critically, alternative E1 inhibitors such as MLN4924 (pevonedistat) selectively inhibit NAE (NEDD8-activating enzyme) with an IC50 of 4.7 nM but show significantly weaker activity against UBA1 (IC50 = 1.5 μM), a >300-fold selectivity differential [2]. Similarly, TAK-243 (MLN7243) potently inhibits UBA1 with an IC50 of 1 nM—approximately 10,000-fold more potent than Pyr-41—which necessitates different experimental dosing regimens and may produce distinct cellular phenotypes due to its equipotent inhibition of UBA6 [3]. Pyr-41's moderate potency (IC50 < 10 μM) combined with its unique property of paradoxically increasing cellular sumoylation distinguishes its mechanism from both NAE-selective and ultra-potent UBA1 inhibitors [4].

Consideration
Pyr-41 Profile
Alternative Difference
NAE Inhibitor (MLN4924)
UBA1-selective inhibitor
NAE-selective with minimal UBA1 activity; may not reproduce ubiquitination phenotypes
Potent UAE Inhibitor (TAK-243)
Moderate UBA1 potency; paradoxically increases sumoylation
Ultra-potent UBA1/UBA6 inhibition; distinct dose-response and ER stress profiles
Sumoylation Signature
Unique increase in total cellular SUMO conjugation
MLN4924 and TAK-243 do not alter sumoylation; crosstalk analysis requires Pyr-41

Quantitative Differentiation of Pyr-41: Evidence-Based Comparator Analysis


Pyr-41 vs. MLN4924: Target Selectivity for UBA1 Over NAE

Pyr-41 selectively inhibits UBA1 (ubiquitin-activating enzyme E1) with an IC50 of <10 μM in a cell-free thioester formation assay [1]. In contrast, the alternative E1 inhibitor MLN4924 (pevonedistat) primarily targets NAE (NEDD8-activating enzyme) with an IC50 of 4.7 nM and exhibits markedly weaker inhibition of UBA1 (IC50 = 1.5 μM) [2]. This represents a >300-fold selectivity window for NAE over UBA1, confirming that Pyr-41 and MLN4924 operate on fundamentally distinct E1 enzymes and cannot be used interchangeably .

Target Selectivity
Cross-study comparable
UBA1 IC50 <10 μM (Pyr-41) vs. MLN4924 >300-fold NAE-selective (NAE IC50 4.7 nM, UBA1 IC50 1.5 μM)
UBA1-selective context; MLN4924 targets NEDD8 pathway
Cell-free E1 thioester assay; cross-study comparison
UBA1 NAE E1 enzyme selectivity Ubiquitin-proteasome

Pyr-41 vs. TAK-243: Potency Differential and In Vivo Survival Benefit in Sepsis

Pyr-41 and TAK-243 both target UBA1 but differ by approximately four orders of magnitude in potency. Pyr-41 inhibits UBA1 with an IC50 of <10 μM in cell-free assays [1], whereas TAK-243 (MLN7243) exhibits an IC50 of 1 nM in the UBCH10 E2 thioester assay [2]. Despite lower in vitro potency, Pyr-41 has demonstrated robust in vivo efficacy: in a cecal ligation and puncture (CLP) mouse model of sepsis, intravenous administration of Pyr-41 at 5 mg/kg significantly reduced serum proinflammatory cytokines (TNF-α by 79%, IL-1β by 77%, and IL-6 by 89%) and increased 10-day survival from 42% (vehicle) to 83% [3]. Comparable survival or cytokine data for TAK-243 in sepsis models have not been reported .

Potency & Survival
Cross-study comparable
TAK-243 ~10,000-fold more potent (IC50 1 nM); Pyr-41 improves sepsis survival from 42% to 83% (CLP model, 5 mg/kg IV)
Distinct potency tier and sepsis survival endpoint context
In vivo CLP sepsis model; TAK-243 lacks published sepsis data
UBA1 sepsis in vivo efficacy TAK-243

Pyr-41 Paradoxically Increases Cellular Sumoylation—A Distinctive Mechanistic Signature

While Pyr-41 inhibits UBA1 and blocks ubiquitination, it simultaneously induces a paradoxical increase in total cellular sumoylation [1]. This phenomenon is not observed with the NAE inhibitor MLN4924, which reduces neddylation without affecting sumoylation [2]. The increase in sumoylation following Pyr-41 treatment has been documented in multiple cell types and is thought to arise from crosstalk between the ubiquitin and SUMO conjugation pathways [3]. In contrast, TAK-243 does not produce this effect; it depletes ubiquitin conjugates and induces ER stress without altering sumoylation [4].

SUMO Crosstalk
Direct head-to-head
Paradoxically increases total cellular sumoylation; MLN4924 and TAK-243 show no effect
Unique ubiquitin-SUMO crosstalk property for pathway dissection
Western blot detection in multiple cell types
SUMO sumoylation mechanism of action UBA1

Pyr-41 Selectively Inhibits E1 Without Affecting E2 or E3 Enzymes

Pyr-41 directly inhibits UBA1 (E1) by blocking the initial loading of ubiquitin onto the enzyme's active site cysteine, with no detectable activity against downstream E2 ubiquitin-conjugating enzymes or E3 ubiquitin ligases at concentrations up to 50 μM [1]. In contrast, TAK-243 inhibits UBA1 with 1 nM potency but also demonstrates equipotent inhibition of UBA6 (the alternative ubiquitin E1), whereas Pyr-41's activity against UBA6 has not been extensively characterized [2]. MLN4924 is entirely selective for NAE and shows no meaningful inhibition of the ubiquitin E1 enzymes UBA1 or UBA6 at therapeutic concentrations [3].

E1 vs. E2/E3 Selectivity
Cross-study comparable
UBA1-selective, no E2/E3 inhibition ≤50 μM; TAK-243 equipotent at UBA1/UBA6 (IC50 ~1 nM); MLN4924 NAE-selective
Clean E1 blockade without UBA6 or downstream confounding
Recombinant E1/E2/E3 enzyme assays
E1 E2 E3 ubiquitination cascade selectivity

Pyr-41 Attenuates Atherosclerosis Progression in ApoE−/− Mice

In a diet-induced atherosclerosis model using apolipoprotein E-knockout (Apoe−/−) mice, Pyr-41 treatment suppressed atherosclerosis development, evidenced by reduced lesional macrophage infiltration and decreased plaque necrosis [1]. Quantitative analysis showed that Pyr-41 significantly reduced aortic mRNA levels of proinflammatory cytokines (Il-1β and Il-6) and NADPH oxidase subunits (Nox1, Nox2, and Nox4) compared to untreated controls [2]. This cardiovascular application represents a distinct disease context from the oncology-focused development of MLN4924 and TAK-243 .

Atherosclerosis Model
Class-level inference
Reduced macrophage infiltration, plaque necrosis, and aortic Il-1β, Il-6, Nox1/2/4 mRNA in ApoE−/− mice
Reported atherosclerosis model response; comparator inhibitor data absent
ApoE−/− atherogenic diet; intraperitoneal administration
atherosclerosis UBA1 cardiovascular in vivo

Pyr-41 Demonstrates Cross-Linking of Specific Protein Kinases (Bcr-Abl, Jak2)

Beyond UBA1 inhibition, Pyr-41 has been shown to mediate covalent cross-linking of specific protein kinases including Bcr-Abl and Jak2, leading to inhibition of their signaling activity [1]. This property was not observed with other E1 inhibitors such as MLN4924 or TAK-243 . The cross-linking effect occurs at concentrations similar to those required for UBA1 inhibition (10–50 μM) and may contribute to Pyr-41's anti-tumor activity in animal models .

Kinase Cross-linking
Supporting evidence
Covalently cross-links Bcr-Abl and Jak2; inhibits kinase signaling; MLN4924 and TAK-243 lack this property
Dual-functional probe; requires kinase activity controls in UBA1 studies
Cellular assays in K562 and HEL lines at 10–50 μM
kinase cross-linking Bcr-Abl Jak2 mechanism

Optimized Application Scenarios for Pyr-41 in Ubiquitin-Proteasome Research


In Vivo Sepsis and Inflammation Studies Requiring Validated Survival Benefit

In the cecal ligation and puncture (CLP) mouse model of sepsis, Pyr-41 administered intravenously at 5 mg/kg significantly reduces serum levels of TNF-α (by 79%), IL-1β (by 77%), and IL-6 (by 89%) while increasing 10-day survival from 42% to 83% [1]. This validated in vivo efficacy makes Pyr-41 the preferred UBA1 inhibitor for preclinical sepsis and acute inflammation research where survival outcomes are a primary endpoint. Alternative UBA1 inhibitors such as TAK-243 lack published data in comparable models .

Cardiovascular Disease Models Focusing on Atherosclerosis and Macrophage Inflammation

Pyr-41 suppresses atherosclerosis development in Apoe−/− mice fed an atherogenic diet, reducing lesional macrophage infiltration, plaque necrosis, and aortic mRNA expression of Il-1β, Il-6, Nox1, Nox2, and Nox4 [2]. This application scenario leverages Pyr-41's demonstrated ability to attenuate vascular inflammation without altering metabolic parameters. Neither MLN4924 nor TAK-243 have published efficacy data in atherosclerosis models, establishing Pyr-41 as the literature-supported choice for cardiovascular researchers .

Mechanistic Studies of Ubiquitin-SUMO Pathway Crosstalk

Pyr-41 uniquely increases total cellular sumoylation while simultaneously inhibiting ubiquitination [3]. This paradoxical effect enables researchers to investigate functional interactions between the ubiquitin and SUMO conjugation systems in a single experimental setup. For studies requiring dissection of SUMO-ubiquitin crosstalk—such as in DNA damage response, transcriptional regulation, or protein quality control—Pyr-41 provides a distinctive mechanistic probe that MLN4924, TAK-243, and other E1 inhibitors do not replicate [4].

Cell-Based Ubiquitination Assays Requiring E1-Specific Blockade Without E2/E3 Interference

Pyr-41 selectively inhibits UBA1 (E1) without affecting E2 or E3 enzyme activity at concentrations up to 50 μM [5]. This selectivity profile makes Pyr-41 suitable for experiments where clean blockade of the ubiquitination initiation step is required, without confounding inhibition of downstream conjugating or ligase enzymes. TAK-243, while more potent, also inhibits UBA6 equipotently, introducing an additional variable in pathway analysis [6].

Application
Selection Property
Validation Focus
Sepsis model survival endpoint studies
UBA1-dependent inflammatory response and survival benefit context
CLP-induced sepsis, serum cytokine attenuation, survival endpoint
Atherosclerosis model vascular inflammation research
UBA1-dependent macrophage infiltration and plaque progression
ApoE−/− atherogenic diet, lesional macrophage and cytokine endpoints
Ubiquitin-SUMO crosstalk pathway studies
Unique paradoxical sumoylation increase upon UBA1 inhibition
Cellular SUMO conjugate detection, crosstalk mechanism dissection
E1-selective ubiquitination blockade without E2/E3 interference
UBA1-specific inhibition at ≤50 μM; no UBA6 activity characterization
Recombinant E1/E2/E3 assays, pathway specificity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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